
(c)(1/2)-Tocotrienol pound>>Tocotrienol, delta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-Tocotrienol is a member of the vitamin E family, specifically a type of tocotrienol. Unlike its sibling compound, delta-tocopherol, delta-tocotrienol has a unique molecular structure that allows it to penetrate cell membranes more effectively. This enhanced bioavailability makes delta-tocotrienol a powerful antioxidant that can scavenge free radicals and protect cells from oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Delta-tocotrienol can be synthesized through various chemical reactions involving the modification of natural tocotrienols extracted from vegetable oils, wheat germ, barley, and certain types of nuts and grains. The synthetic routes often involve the use of catalysts and specific reaction conditions to achieve the desired structural modifications.
Industrial Production Methods: : On an industrial scale, delta-tocotrienol is typically produced through the extraction and purification of natural sources followed by chemical modifications to enhance its bioavailability and stability. Advanced techniques such as supercritical fluid extraction and chromatography are employed to obtain high-purity delta-tocotrienol.
Analyse Des Réactions Chimiques
Types of Reactions: : Delta-tocotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: : The reactions involving delta-tocotrienol often use reagents such as hydrogen, oxygen, and various organic solvents. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: : The major products formed from these reactions include oxidized and reduced forms of delta-tocotrienol, as well as derivatives with modified side chains. These products are evaluated for their antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
Delta-tocotrienol has a wide range of scientific research applications, including:
Chemistry: : Used as a reference compound in antioxidant studies and as a model for studying the effects of vitamin E derivatives.
Biology: : Investigated for its role in cell membrane integrity and protection against oxidative stress.
Medicine: : Explored for its potential in preventing and treating various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: : Utilized in the development of dietary supplements and functional foods due to its health-promoting properties.
Mécanisme D'action
Delta-tocotrienol exerts its effects through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include the modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Delta-tocotrienol is compared with other tocotrienols (alpha, beta, and gamma) and tocopherols (alpha, beta, gamma, and delta). Unlike tocopherols, tocotrienols are unsaturated and possess an isoprenoid side chain, which contributes to their unique biological activities. Delta-tocotrienol stands out for its superior antioxidative and anti-inflammatory properties compared to other tocotrienols and tocopherols.
Similar Compounds: : Alpha-tocotrienol, beta-tocotrienol, gamma-tocotrienol, delta-tocopherol, alpha-tocopherol, beta-tocopherol, gamma-tocopherol.
Propriétés
IUPAC Name |
2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODADKLYLWWCHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

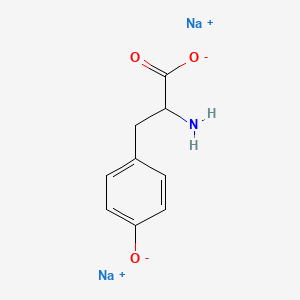
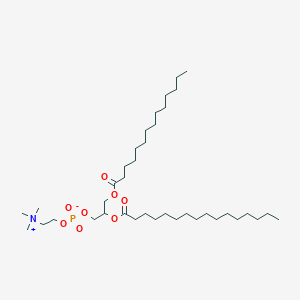
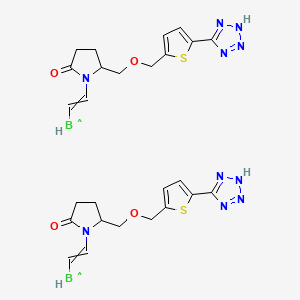
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
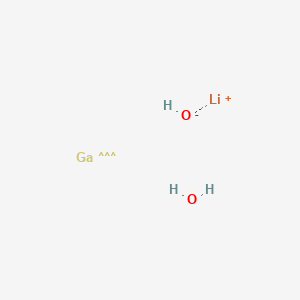
![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)

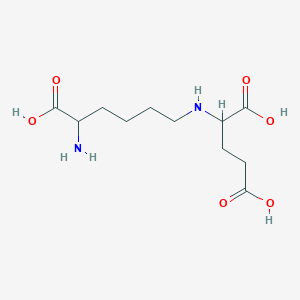
![(15-Ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl)methanol](/img/structure/B15285587.png)
![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
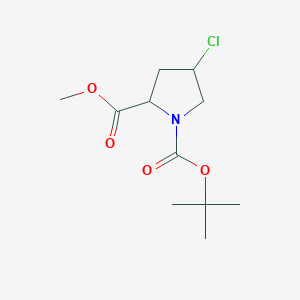
![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)
